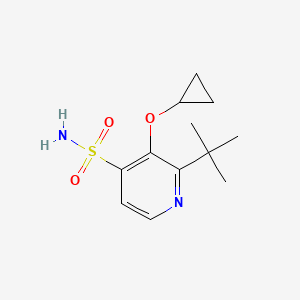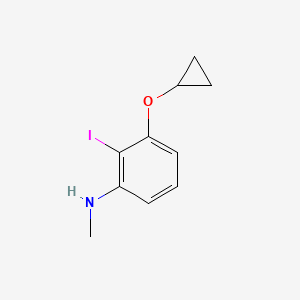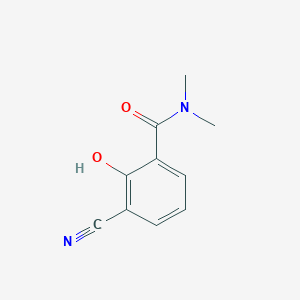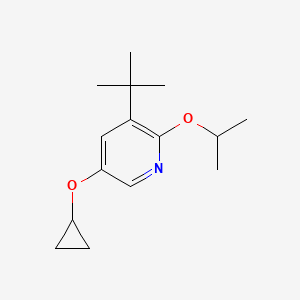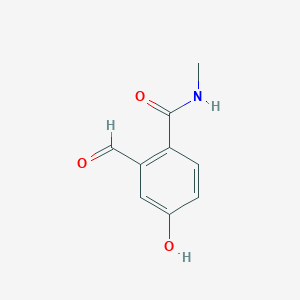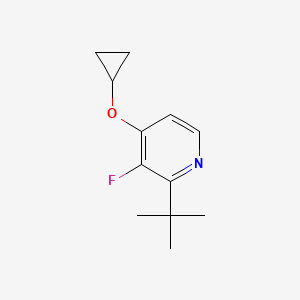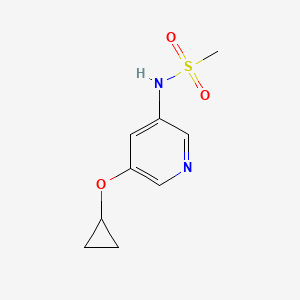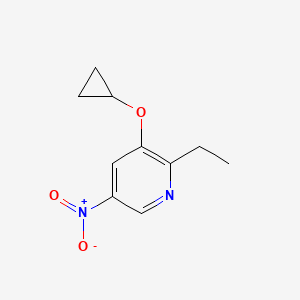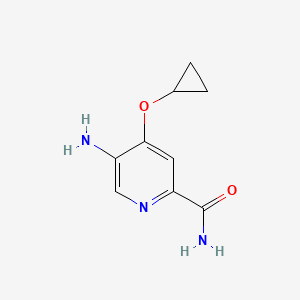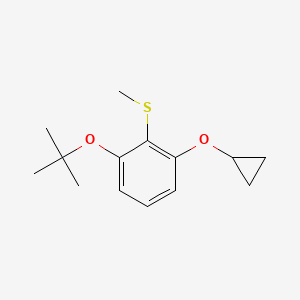
5-Cyclopropoxy-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H10FNO3S It is a derivative of benzenesulfonamide, featuring a cyclopropoxy group and a fluorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-fluorobenzenesulfonamide typically involves the introduction of the cyclopropoxy group and the fluorine atom onto a benzenesulfonamide scaffold. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with cyclopropanol in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to sulfonic acids or sulfinamides.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-fluorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Material Science: It is employed in the development of novel materials with specific properties, such as fluorinated polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity. The sulfonamide group can form hydrogen bonds and other interactions with target molecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
2-Fluorobenzenesulfonamide: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
5-Cyclopropoxybenzenesulfonamide: Lacks the fluorine atom, affecting its reactivity and interactions.
N-Fluorobenzenesulfonimide: A related compound used as a fluorinating agent in organic synthesis.
Uniqueness: 5-Cyclopropoxy-2-fluorobenzenesulfonamide is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H10FNO3S |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-4-3-7(14-6-1-2-6)5-9(8)15(11,12)13/h3-6H,1-2H2,(H2,11,12,13) |
InChI-Schlüssel |
RBMJVXCDDVOALE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(C=C2)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


